Merimepodib
Description
Classification within Investigational Antiviral and Immunosuppressive Agents
Merimepodib is classified as an investigational drug with both antiviral and immunosuppressive properties wikipedia.orgdrugbank.com. Its mechanism of inhibiting IMPDH leads to a reduction in guanosine (B1672433) triphosphate (GTP), a molecule necessary for DNA and RNA synthesis nih.govdrugbank.com. This action contributes to both its potential antiviral effects by limiting viral replication and its immunosuppressive effects by inhibiting the proliferation of lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway nih.govncats.ioconicet.gov.ar.
Research has explored this compound's activity against a range of viruses. It has shown activity against hepatitis C virus (HCV) nih.govdrugbank.comontosight.ai. Beyond HCV, this compound has demonstrated antiviral effects in vitro against other RNA viruses, including Zika virus (ZIKV), Ebola, Lassa, Junin, and Chikungunya viruses wikipedia.orgbiorxiv.orgpharmgkb.orgresearchgate.net. Studies have also indicated its activity against foot and mouth disease virus (FMDV) wikipedia.orguliege.be. More recently, this compound has been investigated for its potential against SARS-CoV-2, the virus responsible for COVID-19, showing in vitro suppression of viral replication frontiersin.orgbiorxiv.orgresearchgate.netf1000research.com.
As an immunosuppressive agent, this compound's ability to suppress lymphocyte proliferation has been noted in studies involving primary human, mouse, rat, and dog lymphocytes nih.govdrugbank.com. This effect is consistent with the role of IMPDH in the rapid synthesis of guanine (B1146940) nucleotides required by proliferating cells, particularly activated lymphocytes ncats.ioconicet.gov.ar.
Historical Context of its Development and Research Trajectory
This compound's development trajectory highlights its initial focus as an immunosuppressant and subsequent exploration of its antiviral capabilities. It was developed by Vertex Pharmaceuticals conicet.gov.ar. Early research characterized this compound (VX-497) as a novel, selective IMPDH inhibitor with immunosuppressive potential researchgate.net.
The compound progressed into clinical trials, including Phase 2b human clinical trials for the treatment of chronic hepatitis C wikipedia.orgnih.govpatsnap.com. These trials investigated this compound, sometimes in combination with other antiviral agents like pegylated interferon alfa-2a and ribavirin (B1680618) nih.govpatsnap.com. While some studies indicated modest benefits in comparison to existing treatments for hepatitis C, research into this compound's potential continued wikipedia.org.
The research trajectory expanded to explore its activity against a broader spectrum of viral pathogens wikipedia.orgpharmgkb.org. The demonstration of in vitro activity against emerging viruses like Zika, Ebola, and Lassa viruses underscored its potential as a broad-spectrum antiviral candidate pharmgkb.org.
More recently, in response to the COVID-19 pandemic, this compound was investigated in a Phase 2 clinical trial in combination with remdesivir (B604916) as a potential treatment for advanced COVID-19 wikipedia.org. However, this trial was stopped in October 2020, with the company involved stating it was unlikely to meet its primary safety endpoints and that they did not intend to further develop this compound wikipedia.org. Despite this, in vitro research into this compound's effects on SARS-CoV-2 replication has provided valuable data researchgate.netf1000research.com.
Research findings have detailed this compound's inhibitory effects on viral replication in cell culture. For instance, in Vero cells pre-treated with this compound, a dose-dependent suppression of SARS-CoV-2 replication was observed f1000research.com. Studies have shown that pre-treatment with this compound can reduce the infectious titer of SARS-CoV-2 f1000research.com. Combinations of this compound with other antivirals, such as ribavirin or remdesivir, have also been explored, with some studies suggesting enhanced suppression of virus production medchemexpress.compharmgkb.orgf1000research.com.
The following table summarizes some research findings regarding this compound's antiviral activity:
| Virus | Cell Type | This compound Concentration | Effect on Viral Replication | Source |
| HCV | - | ~100 nM | Inhibits proliferation of lymphocytes (related to activity) | nih.gov |
| ZIKV | - | 0.6 µM (EC50) | Inhibits ZIKV RNA replication | pharmgkb.org |
| FMDV (O/MYA98) | IBRS-2 | 7.859 µM (IC50) | Inhibits FMDV replication in a dose-dependent manner | uliege.be |
| FMDV (A/GD/MM) | IBRS-2 | 2.876 µM (IC50) | Inhibits FMDV replication in a dose-dependent manner | uliege.be |
| SARS-CoV-2 | Vero cells | 2.5 µM | Reduces infectious titer more effectively than remdesivir at same concentration (4-hour pre-treatment) f1000research.com | f1000research.com |
| SARS-CoV-2 | Vero cells | 2.5 µM | Significant reduction in viral production at 16 and 24 hours post-infection (4-hour pre-treatment) biospace.com | biospace.com |
| SARS-CoV-2 | Vero cells | 5 µM | Significant reduction in viral production at 16 and 24 hours post-infection (4-hour pre-treatment) biospace.com | biospace.com |
| SARS-CoV-2 + REM | Vero cells | 1.25 µM + 2.5 µM | Reduces infectious titer to below detectable limit (4-hour pre-treatment) f1000research.com | f1000research.com |
Note: EC50 is the half maximal effective concentration; IC50 is the half maximal inhibitory concentration.
The research into this compound underscores the importance of IMPDH as a therapeutic target for both antiviral and immunosuppressive strategies frontiersin.orgconicet.gov.ar. Although its clinical development trajectory has faced challenges, the detailed research findings contribute to the understanding of IMPDH inhibition and its potential in treating various diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUGFODGPKTDW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173639 | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-22-6 | |
| Record name | Merimepodib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merimepodib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merimepodib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERIMEPODIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Merimepodib
Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) as a Primary Molecular Target
Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo pathway for guanine (B1146940) nucleotide biosynthesis. wikipedia.orgsigmaaldrich.comuniprot.orguniprot.orgportlandpress.comnih.govdrugbank.comfrontiersin.orgresearchgate.netconicet.gov.ar This pathway is essential for the production of guanosine (B1672433) triphosphate (GTP), a critical molecule for numerous cellular processes including DNA and RNA synthesis, signal transduction, and energy transfer. nih.govdrugbank.comguidetopharmacology.orgwikipedia.org
Enzymatic Role of IMPDH in De Novo Guanine Nucleotide Synthesis
IMPDH catalyzes the conversion of inosine 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). wikipedia.orguniprot.orguniprot.orgnih.govdrugbank.comconicet.gov.arnih.gov This reaction is the first committed step specifically leading to the synthesis of guanine nucleotides, branching off from the synthesis of adenine (B156593) nucleotides. wikipedia.orgconicet.gov.arnih.govresearchgate.net The reaction requires NAD+ as a cofactor, which is reduced to NADH during the process. wikipedia.orguniprot.orguniprot.org XMP is subsequently converted to guanosine monophosphate (GMP) by GMP synthetase, and further phosphorylated to form GDP and GTP. conicet.gov.arnih.gov
Structural and Functional Characteristics of IMPDH Isoforms (IMPDH1 and IMPDH2) and Merimepodib's Inhibitory Specificity
In humans, there are two isoforms of IMPDH, designated IMPDH1 and IMPDH2, encoded by distinct genes. portlandpress.comresearchgate.netconicet.gov.aruio.no These isoforms share approximately 84% amino acid sequence identity but exhibit differences in their expression patterns and potentially in their regulatory characteristics and cellular roles. portlandpress.comresearchgate.netconicet.gov.arplos.org
IMPDH1 is generally considered a housekeeping enzyme, expressed at low levels in most tissues, although higher expression is observed in certain tissues like the retina, spleen, and resting peripheral blood mononuclear cells (PBMCs). portlandpress.comfrontiersin.orgresearchgate.netplos.org IMPDH2, on the other hand, is typically expressed at very low levels in resting cells but is significantly upregulated in proliferating cells and malignant transformations. sigmaaldrich.comportlandpress.comfrontiersin.orgresearchgate.netconicet.gov.arplos.org
Structurally, the IMPDH monomer contains a catalytic domain responsible for the conversion of IMP to XMP and a regulatory Bateman domain. researchgate.net The Bateman domain is involved in nucleotide binding and can influence enzyme activity and assembly. researchgate.netplos.org IMPDH enzymes can assemble into tetramers and further into octamers, which can then form filamentous structures in cells. portlandpress.comfrontiersin.orgresearchgate.netresearchgate.netbiologists.com These filaments may play a role in regulating enzyme activity and resisting feedback inhibition by GTP. portlandpress.comresearchgate.netbiologists.com While both isoforms can form filaments, there are reported differences in the architecture and regulatory function of IMPDH1 and IMPDH2 filaments. portlandpress.comresearchgate.net
This compound is described as a novel, noncompetitive inhibitor of IMPDH. nih.govapexbt.comtargetmol.commedchemexpress.comdrugbank.comguidetopharmacology.org While some IMPDH inhibitors like mycophenolic acid (MPA) are considered non-selective, affecting both isoforms, research indicates that this compound is a potent inhibitor of IMPDH. researchgate.netresearchgate.net Studies have investigated the inhibitory specificity of different compounds towards IMPDH1 and IMPDH2, highlighting the potential for isoform-specific targeting. researchgate.netpnas.org For instance, while MPA is a non-selective inhibitor, some compounds have shown selectivity towards IMPDH2. researchgate.netresearchgate.netpnas.org this compound's classification as a potent IMPDH inhibitor suggests it effectively targets the enzymatic activity crucial for guanine nucleotide synthesis. nih.govdrugbank.comguidetopharmacology.org
Upregulation of IMPDH Activity in Proliferating Cells and Virus-Infected States
IMPDH activity is significantly upregulated in conditions requiring high rates of DNA and RNA synthesis, such as cellular proliferation and viral replication. wikipedia.orgsigmaaldrich.comfrontiersin.orgconicet.gov.arresearchgate.net Rapidly dividing cells, including activated lymphocytes and cancer cells, exhibit increased IMPDH expression and activity to meet the heightened demand for guanine nucleotides. sigmaaldrich.comfrontiersin.orgresearchgate.netconicet.gov.aruio.no
In the context of viral infections, many viruses, particularly RNA viruses, are heavily dependent on the host cell's nucleotide pools for the replication of their genomes. nih.govdrugbank.comconicet.gov.ar Upregulation of IMPDH in virus-infected cells can support viral replication by providing the necessary GTP. ontosight.aibiorxiv.orgasm.org For example, Epstein-Barr virus (EBV) infection of primary B cells has been shown to induce IMPDH2 expression, leading to increased GTP biosynthesis and promoting cell proliferation essential for viral transformation. asm.org Similarly, the antiviral activity of IMPDH inhibitors against various viruses, including hepatitis C virus (HCV) and SARS-CoV-2, is linked to the depletion of GTP pools required for viral replication. nih.govontosight.aidrugbank.comguidetopharmacology.orgnih.govdrugbank.combiorxiv.orguliege.beresearchgate.net
Research findings illustrating IMPDH upregulation in different cellular states:
| Cellular State | IMPDH Isoform Primarily Upregulated | Reference(s) |
| Proliferating Cells | IMPDH2 | sigmaaldrich.comportlandpress.comfrontiersin.orgresearchgate.netconicet.gov.arplos.org |
| Activated Lymphocytes | IMPDH2 | sigmaaldrich.comfrontiersin.orgresearchgate.netconicet.gov.aruio.no |
| Cancer Cells | IMPDH2 | sigmaaldrich.comportlandpress.comresearchgate.netconicet.gov.ar |
| EBV-Infected Primary B Cells | IMPDH2 | asm.org |
| Virus-Infected Cells (General) | IMPDH (to support viral replication) | ontosight.ainih.govdrugbank.comconicet.gov.arbiorxiv.org |
Mechanisms of IMPDH Inhibition by this compound
This compound exerts its effects by inhibiting IMPDH, thereby disrupting the de novo synthesis of guanine nucleotides. nih.govdrugbank.comguidetopharmacology.org This inhibition leads to a reduction in the intracellular concentration of GTP, which has downstream consequences for cellular and viral processes that rely on these nucleotide pools. nih.govdrugbank.comguidetopharmacology.orgnih.gov
Non-competitive Inhibition Kinetics and Binding Dynamics
This compound is characterized as a noncompetitive inhibitor of IMPDH. nih.govapexbt.comtargetmol.commedchemexpress.comdrugbank.comguidetopharmacology.org Non-competitive inhibition typically involves the inhibitor binding to an enzyme at a site distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of the substrate concentration. nih.gov Some sources describe this compound as an uncompetitive inhibitor, which binds only to the enzyme-substrate complex. conicet.gov.arresearchgate.net The specific binding dynamics and site of this compound on the IMPDH enzyme contribute to its inhibitory effect. Unlike competitive inhibitors like ribavirin (B1680618) monophosphate which mimic the substrate IMP and bind to the active site, non-competitive or uncompetitive inhibitors like this compound bind elsewhere, affecting the enzyme's ability to process the substrate even when the substrate is present at high concentrations. nih.govdrugbank.comnih.govresearchgate.net
Detailed research findings on the kinetics and binding of this compound would typically involve studies determining parameters such as Ki (inhibition constant) and investigating binding interactions through techniques like enzyme kinetics assays and structural analysis. While specific detailed kinetic parameters for this compound's interaction with human IMPDH isoforms were not extensively detailed in the provided search results, its classification as a non-competitive or uncompetitive inhibitor highlights a mechanism distinct from active-site competition. nih.govapexbt.comtargetmol.commedchemexpress.comdrugbank.comguidetopharmacology.orgconicet.gov.arresearchgate.net
Consequential Depletion of Intracellular Guanosine Triphosphate (GTP) Pools
The primary consequence of IMPDH inhibition by this compound is the depletion of intracellular GTP pools. nih.govdrugbank.comguidetopharmacology.orgnih.gov By blocking the rate-limiting step in the de novo synthesis pathway, this compound reduces the production of XMP, the precursor to GMP, GDP, and ultimately GTP. wikipedia.orguniprot.orguniprot.orgnih.govdrugbank.comconicet.gov.arnih.gov
The depletion of GTP has significant downstream effects on cellular processes that are highly dependent on sufficient levels of this nucleotide. These include:
DNA and RNA Synthesis: GTP is a fundamental building block for nucleic acid synthesis. Reduced GTP levels impair the ability of cells to synthesize DNA and RNA, thereby inhibiting cell proliferation and viral replication. nih.govdrugbank.comguidetopharmacology.orgwikipedia.orgnih.govdrugbank.comnih.gov
Signal Transduction: GTP-binding proteins (G proteins) are involved in numerous signaling pathways. Depleted GTP can disrupt these signaling cascades. wikipedia.org
Energy Transfer: GTP is involved in certain energy-transferring reactions. wikipedia.org
Glycoprotein Synthesis: Guanine nucleotides are required for the synthesis of certain glycoproteins. wikipedia.org
The antiproliferative effect of this compound on lymphocytes, for example, has been shown to be reversible by the addition of exogenous guanosine, confirming that the effect is specifically due to the inhibition of IMPDH and the subsequent depletion of guanine nucleotides. apexbt.com Similarly, the antiviral activity of this compound against viruses like SARS-CoV-2 is attributed to the depletion of guanosine nucleotides needed for viral polymerase activity and replication. biorxiv.orgresearchgate.net
Research findings demonstrating GTP depletion and its effects:
| Effect Observed | Context | Reference(s) |
| Inhibition of primary human, mouse, rat, and dog lymphocytes proliferation | In vitro | nih.govapexbt.comtargetmol.commedchemexpress.com |
| Reversal of antiproliferative effect by guanosine | In vitro lymphocyte studies | apexbt.com |
| Reduction in intracellular GTP levels | Following IMPDH inhibition | nih.govdrugbank.comguidetopharmacology.orgnih.gov |
| Impaired viral RNA and DNA synthesis | In virus-infected cells treated with inhibitor | nih.govdrugbank.comguidetopharmacology.orgnih.govdrugbank.comnih.gov |
| Suppression of viral replication | Various viruses (HCV, SARS-CoV-2, etc.) | nih.govontosight.aidrugbank.comguidetopharmacology.orgnih.govdrugbank.combiorxiv.orguliege.beresearchgate.net |
| Reversal of antiviral activity by guanosine | In virus-infected cell studies | apexbt.comuliege.be |
The depletion of GTP pools can also lead to an imbalance in the adenine and guanine nucleotide pools, which can have wider-ranging repercussions on cellular metabolism beyond just the lack of guanine nucleotides. nih.gov
Downstream Impact on Nucleic Acid (DNA and RNA) Synthesis Pathways
The primary mechanism by which this compound exerts its pharmacological effects is through the inhibition of IMPDH, leading to a reduction in the intracellular pools of guanine nucleotides, particularly GTP drugbank.comnih.gov. Since GTP is a necessary precursor for both DNA and RNA synthesis, the depletion of guanine nucleotides directly impacts these fundamental cellular processes drugbank.comnih.govasm.org. This reduction in the building blocks required for nucleic acid synthesis results in antiproliferative and antiviral effects nih.govwikipedia.orgpharmacompass.com. The inhibition of IMPDH by this compound suppresses the synthesis of guanine nucleotides, thereby limiting the availability of these essential components for the replication of both host cell DNA and RNA, as well as viral genomes asm.orgresearchgate.net.
Cellular Responses to this compound-Mediated IMPDH Inhibition
The inhibition of IMPDH by this compound triggers a cascade of cellular responses, primarily due to the resulting depletion of intracellular guanine nucleotide pools. These responses are particularly notable in highly proliferative cells, such as lymphocytes, and in host cells supporting viral replication, which have an increased demand for nucleotides mdpi.comasm.orgresearchgate.net.
Effects on Lymphocyte Proliferation and Activation Pathways
This compound has demonstrated a selective inhibitory effect on the proliferation of lymphocytes, including primary human, mouse, rat, and dog lymphocytes, at concentrations around 100 nM drugbank.comnih.govmedkoo.comresearchgate.net. This antiproliferative effect on lymphocytes is a direct consequence of the reduced availability of guanine nucleotides required for their rapid division and activation researchgate.net. Studies have shown that the inhibitory effect of this compound on lymphocytes can be reversed by the addition of exogenous guanosine, confirming that its antilymphocytic activity is specifically mediated through IMPDH inhibition medkoo.comresearchgate.net. In vivo studies in mice have also shown that oral administration of this compound inhibits the primary IgM antibody response in a dose-dependent manner medkoo.comresearchgate.net. The antiproliferative effect of this compound is observed to be most pronounced on lymphoid and keratinocyte cells compared to fibroblasts researchgate.netmedchemexpress.com. The immunosuppressive effect of this compound has been shown to disappear within 48 hours after its removal researchgate.netmedchemexpress.com.
Research findings on the effect of this compound on lymphocyte proliferation:
| Cell Type | Concentration (approx.) | Effect on Proliferation | Source |
| Primary human lymphocytes | 100 nM | Inhibited | drugbank.comnih.govmedkoo.com |
| Primary mouse lymphocytes | 100 nM | Inhibited | drugbank.comnih.govmedkoo.com |
| Primary rat lymphocytes | 100 nM | Inhibited | drugbank.comnih.govmedkoo.com |
| Primary dog lymphocytes | 100 nM | Inhibited | drugbank.comnih.govmedkoo.com |
| Lymphoid cells | Not specified | Antiproliferative | researchgate.netmedchemexpress.com |
| Keratinocyte cells | Not specified | Antiproliferative | researchgate.netmedchemexpress.com |
| Fibroblasts | Not specified | Less pronounced effect | researchgate.net |
Modulation of Host Cell Metabolic Processes Essential for Viral Replication
Viruses are obligate intracellular parasites that heavily rely on the host cell's metabolic machinery to support their replication cycle, including the synthesis of viral genomes nih.govbiorxiv.orgpreprints.orgfrontiersin.org. Viral replication requires a high turnover of cellular molecules, and viruses often modulate host metabolism to ensure sufficient building blocks are available biorxiv.orgfrontiersin.org. This compound, by inhibiting host IMPDH and depleting guanine nucleotide pools, interferes with host cell metabolic processes that are essential for viral replication asm.orgresearchgate.netnih.govpreprints.org.
Studies have shown that this compound possesses broad-spectrum antiviral activities against a variety of DNA and RNA viruses wikipedia.orgresearchgate.netnih.gov. This includes activity against Hepatitis C virus (HCV), Hepatitis B virus (HBV), human cytomegalovirus (HCMV), encephalomyocarditis virus (EMCV), respiratory syncytial virus (RSV), Zika virus (ZIKV), Ebola virus, Foot and Mouth Disease virus (FMDV), Lassa virus, Chikungunya virus, Junin virus, and SARS-CoV-2 wikipedia.orgresearchgate.netmedchemexpress.comnih.govbiorxiv.orgresearchgate.net. The antiviral effect of this compound is attributed to the reduction in intracellular guanine nucleotide levels, which are required for viral RNA and DNA synthesis nih.govasm.orgpharmacompass.com. The inhibition of viral replication by this compound can be reversed by the addition of exogenous guanosine to cell culture media, consistent with its mechanism of action as an IMPDH inhibitor nih.govresearchgate.net.
Research findings on the antiviral activity of this compound against various viruses:
| Virus Type | Example Viruses | Effect | Source |
| RNA Viruses | HCV, HBV, HCMV, EMCV, RSV, ZIKV, Ebola, FMDV, Lassa, Chikungunya, Junin, SARS-CoV-2 | Inhibits replication | wikipedia.orgresearchgate.netmedchemexpress.comnih.govbiorxiv.orgresearchgate.net |
| DNA Viruses | HCMV | Inhibits replication | researchgate.net |
Antiviral Efficacy and Associated Mechanisms of Merimepodib
Research in Hepatitis C Virus (HCV) Infection
Research into merimepodib's application against HCV infection has spanned preclinical investigations and clinical evaluations, often exploring its use in combination with existing therapies.
Early Preclinical Investigations of Antiviral Activity Against HCV Replication
Early preclinical studies demonstrated that this compound, also known as VX-497, exhibits antiviral activity against HCV in vitro selleckchem.com. This compound is a potent, specific, and reversible IMPDH inhibitor selleckchem.com. Studies using the HCV replicon system showed that this compound had potent antiviral activity natap.org. The inhibition of IMPDH by this compound leads to a reduction in intracellular GTP, a molecule required for RNA and DNA synthesis, which is believed to contribute to its antiviral effect nih.govdrugbank.comsec.govnatap.org. Reports suggest that IMPDH inhibitors like this compound may enhance the antiviral activity of ribavirin (B1680618) in vitro by depleting GTP and increasing the incorporation of ribavirin into viral RNA, rendering the virus nonfunctional natap.orgsec.gov.
Clinical Evaluation of this compound in HCV-Infected Patient Cohorts
This compound progressed to clinical trials for the treatment of HCV infection nih.govontosight.aiwikipedia.org. A pilot Phase IIa study evaluated the safety and tolerability of this compound in combination with pegylated interferon (peg-IFN) and ribavirin in a treatment-refractory population vrtx.com. A 31-patient Phase II study assessed the safety, tolerability, and clinical activity of this compound combined with pegylated interferon and ribavirin in patients who had not responded to prior interferon and ribavirin treatment natap.org. At six months, this study indicated a statistically significant dose-dependent antiviral response with this compound in combination therapy natap.org. A Phase IIb study, known as the METRO study, was designed to further evaluate the antiviral activity of this compound in combination with pegylated interferon alfa-2a and ribavirin in approximately 315 patients with genotype 1 HCV who were non-responders to previous combination therapy natap.orgnih.gov.
Efficacy Assessments in Combination Regimens (e.g., with Pegylated Interferon and Ribavirin)
This compound was primarily investigated for its use in combination with the standard-of-care therapy for HCV at the time, which consisted of pegylated interferon and ribavirin natap.orgvrtx.com. The goal of adding this compound was to enhance antiviral efficacy and increase sustained viral response rates, particularly in difficult-to-treat populations like genotype 1 or treatment-refractory patients natap.orgvrtx.com. A Phase II study demonstrated that the triple combination of this compound, peg-IFN, and ribavirin was generally well-tolerated vrtx.com. Study results indicated that the addition of this compound enhanced the antiviral activity of the peg-IFN + ribavirin combination at 24 weeks vrtx.com. Preliminary pharmacokinetic–pharmacodynamic results from a study combining this compound with pegylated interferon plus ribavirin in genotype 1 patients showed that this compound plasma exposure correlated with virological response at 12 weeks oup.com.
Analysis of Virological Responses and Sustained Viral Clearance Rates in Clinical Studies
Clinical studies assessed virological responses, including the proportion of patients achieving undetectable HCV RNA levels and sustained viral response (SVR) natap.orgvrtx.comnih.gov. SVR is typically defined as undetectable HCV RNA at a specific time point after completing treatment, such as 12 or 24 weeks post-treatment, and is considered indicative of viral clearance vrtx.comuw.edu. In the extension phase of a pilot Phase IIa study, one of three patients in the placebo group and three of seven patients receiving this compound who completed the extension phase achieved an SVR at week 72 (24 weeks post-treatment) vrtx.com.
The Phase IIb METRO study specifically evaluated the SVR rate at week 72 as the primary efficacy endpoint in genotype 1 non-responders nih.gov. Patients received this compound (50 mg or 100 mg twice daily) or placebo in combination with pegylated interferon alfa-2a and ribavirin for 24 weeks, with eligible responders continuing peg-IFN and ribavirin for another 24 weeks nih.gov. The study randomized 354 patients nih.gov. The proportion of patients who achieved SVR was similar among the treatment groups: 6% for 50 mg this compound, 4% for 100 mg this compound, and 5% for placebo nih.gov.
Here is a summary of SVR rates from the METRO study:
| Treatment Group | Number of Patients | SVR Rate (Week 72) |
| Placebo + Peg-IFN + Ribavirin | 104 | 5% |
| This compound 50 mg + Peg-IFN + Ribavirin | 107 | 6% |
| This compound 100 mg + Peg-IFN + Ribavirin | 112 | 4% |
The results from this Phase IIb study indicated that the addition of this compound to pegylated interferon and ribavirin combination therapy did not increase the proportion of genotype 1 non-responder patients achieving an SVR nih.gov.
Considerations of Host Immune Response Modulation in HCV Treatment
This compound, as an IMPDH inhibitor, has the potential to affect the immune response by influencing lymphocyte migration and proliferation nih.govdrugbank.com. IMPDH is an enzyme involved in stimulating the production of lymphocytes drugbank.com. While this compound's primary mechanism against HCV is the reduction of GTP levels needed for viral replication, its potential to modulate the host immune response was also considered, particularly as HCV infection involves both viral proliferation and liver inflammation nih.govdrugbank.com. However, the main use of mouse models in HCV research has been for replication studies and evaluating antiviral approaches targeting replicative processes, rather than immunomodulatory strategies embopress.org. Chronic HCV infection can impair the efficiency of the host's immunity, and while direct-acting antivirals can eradicate the virus, this does not always fully restore normal immunological homeostasis mdpi.com. Research into this compound's direct impact on host immune modulation in the context of HCV treatment beyond its effect on lymphocyte proliferation via IMPDH inhibition is less extensively detailed in the provided information.
Research in Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Infection
This compound has also been investigated for its potential antiviral activity against SARS-CoV-2, the virus responsible for COVID-19 researchgate.netcuriaglobal.combiorxiv.orgf1000research.combiorxiv.org. This compound's mechanism as an IMPDH inhibitor is relevant because IMPDH is involved in the de novo synthesis of guanosine (B1672433) nucleotides, which are required for the replication of RNA viruses like SARS-CoV-2 researchgate.netbiorxiv.orgf1000research.com.
In vitro studies have demonstrated that this compound can suppress SARS-CoV-2 replication in cell cultures researchgate.netcuriaglobal.combiorxiv.orgbiorxiv.org. In Vero cells, pretreatment with this compound reduced viral titers in a dose-dependent manner researchgate.netbiorxiv.orgbiorxiv.org. Overnight pretreatment with 10 µM of this compound reduced viral titers by 4 logs of magnitude, while a 4-hour pretreatment resulted in a 3-log drop researchgate.netbiorxiv.orgbiorxiv.org. Concentrations as low as 3.3 µM significantly reduced viral titers when cells were pretreated prior to infection researchgate.netbiorxiv.org.
Furthermore, research explored the combination of this compound with other antiviral agents against SARS-CoV-2. A study investigating this compound in combination with the adenosine (B11128) analogue remdesivir (B604916) reported that this combination reduced SARS-CoV-2 replication to undetectable levels in vitro f1000research.com. Pretreatment of Vero cells with a combination of remdesivir and this compound reduced the infectious titer of SARS-CoV-2 to below the detectable limit of the assay, even at concentrations as low as 1.25 µM this compound and 2.5 µM remdesivir f1000research.com. Significant reduction of viral production occurred at concentrations of each agent as low as 0.31 µM f1000research.com.
This compound was investigated in a Phase 2 clinical trial in combination with remdesivir for the treatment of advanced COVID-19 in adult patients wikipedia.org. However, this trial was stopped in October 2020, with the company announcing that it was unlikely to meet its primary safety endpoints and that further development of this compound for this indication was not intended wikipedia.org.
| Study Type | Virus | System | Key Finding | Source |
| Preclinical | HCV | Replicon system | Potent antiviral activity natap.org. | natap.org |
| Preclinical | HCV | In vitro | May enhance ribavirin activity by depleting GTP natap.orgsec.gov. | natap.orgsec.gov |
| Clinical (Ph IIa) | HCV (Genotype 1, non-responders) | Patients | Showed signs of antiviral activity in combination with peg-IFN/ribavirin vrtx.com. Enhanced antiviral activity at 24 weeks vrtx.com. | vrtx.com |
| Clinical (Ph IIb METRO) | HCV (Genotype 1, non-responders) | Patients | SVR rates at week 72 were similar across this compound and placebo groups in combination with peg-IFN/ribavirin nih.gov. | nih.gov |
| Preclinical | SARS-CoV-2 | Vero cells | Suppressed viral replication in a dose-dependent manner researchgate.netbiorxiv.orgbiorxiv.org. | researchgate.netbiorxiv.orgbiorxiv.org |
| Preclinical | SARS-CoV-2 | Vero cells | Combination with remdesivir reduced viral replication to undetectable levels f1000research.com. | f1000research.com |
| Clinical (Ph 2) | SARS-CoV-2 | Patients | Trial stopped; unlikely to meet primary safety endpoints wikipedia.org. | wikipedia.org |
In Vitro Suppression of SARS-CoV-2 Replication in Cell Culture Models
In vitro studies have demonstrated that this compound can suppress the replication of SARS-CoV-2. biorxiv.orgresearchgate.netf1000research.comf1000research.com In one study using Vero cells, pretreatment with 10 µM of this compound for 4 hours resulted in a 3-log reduction in viral titers, while overnight pretreatment led to a 4-log reduction. biorxiv.orgresearchgate.net The antiviral effect was observed to be dose-dependent, with concentrations as low as 3.3 µM significantly reducing viral titers when cells were pretreated before infection. biorxiv.orgresearchgate.net Another study reported that this compound potently inhibited SARS-CoV-2 replication in vitro at concentrations as low as 2.5 µM. f1000research.comf1000research.com At a concentration of 5 µM, this compound showed a similar antiviral effect to remdesivir, resulting in a 2.1-log decrease in titer at 16 hours post-infection and a 2.7-log decrease at 24 hours post-infection in Vero cells. f1000research.com
Investigation of this compound as a Host-Directed Antiviral Therapy for COVID-19
This compound is considered a host-directed therapy for COVID-19 because it targets a host enzyme (IMPDH) essential for nucleotide synthesis, rather than directly targeting viral proteins. biorxiv.orgbiorxiv.orgfirstwordpharma.com This approach may offer advantages in terms of reducing the likelihood of resistance development. biorxiv.org Studies investigating host-directed modulators of virus infection have included this compound as an IMPDH inhibitor. biorxiv.orgoup.com In one study, this compound showed modest antiviral effects on SARS-CoV-2 infection in 293TAT cells, with a peak antiviral effect of 26% at concentrations between 0.01 and 0.03 µM. biorxiv.org However, this study noted no dose dependency in the observed antiviral efficacy in this specific cell line and assay, highlighting potential cell context-specificity. biorxiv.orgoup.com
Efficacy Studies of this compound in Combination with Nucleoside Analogues (e.g., Remdesivir)
Research has explored the potential for this compound to be used in combination with other antiviral agents, such as nucleoside analogues like remdesivir, to enhance antiviral effects. f1000research.comf1000research.comnih.gov In vitro studies have shown that pre-treatment of Vero cells with a combination of this compound and remdesivir can reduce the infectious titer of SARS-CoV-2 to levels below the detectable limit. f1000research.comf1000research.com This effect was observed even at relatively low concentrations, such as 1.25 µM of this compound and 2.5 µM of remdesivir, or even concentrations as low as 0.31 µM of each agent showing significant reduction in viral production. f1000research.comf1000research.com This suggests a potential additive or synergistic effect when this compound is combined with nucleoside analogues. nih.govpharmgkb.org
Clinical Trial Initiation and Outcomes for COVID-19 Treatment
This compound progressed to clinical trials for the treatment of COVID-19. wikipedia.orgbiospace.comfirstwordpharma.combiosig.com A Phase II clinical trial investigating this compound in combination with remdesivir in adult patients with advanced COVID-19 was initiated in the U.S. by ViralClear Pharmaceuticals. wikipedia.org The trial was planned as a randomized, double-blind, placebo-controlled study at multiple centers, including Mayo Clinic sites. biospace.comfirstwordpharma.combiosig.com The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for this Phase II study in May 2020. biospace.combiosig.com However, the trial was stopped in October 2020. wikipedia.org The company announced that it was unlikely the trial would meet its primary safety endpoints and that they did not intend to further develop this compound for COVID-19. wikipedia.org
Broad-Spectrum Antiviral Activity Against Other RNA and DNA Viruses
This compound's mechanism of inhibiting IMPDH, an enzyme involved in the synthesis of nucleotides essential for both RNA and DNA viruses, contributes to its broad-spectrum antiviral activity. wikipedia.orgnih.govdrugbank.comnih.gov
Flaviviruses (e.g., Zika Virus, Dengue Virus)
This compound has demonstrated antiviral activity against Flaviviruses, including Zika virus (ZIKV) and dengue virus. wikipedia.orgmedchemexpress.comresearchgate.netpharmgkb.orgfrontiersin.orgcsic.esmedchemexpress.commdpi.com Studies have shown that this compound can inhibit ZIKV RNA replication with an EC50 of 0.6 µM. researchgate.netpharmgkb.orgfrontiersin.orgmdpi.com It has also been shown to reduce the production of ZIKV in Vero cells. researchgate.netfrontiersin.org The inhibitory effect on ZIKV replication can be reversed by the addition of exogenous guanosine to the cell culture media, which is consistent with this compound's mechanism of action as an IMPDH inhibitor. researchgate.netpharmgkb.org this compound has also shown intermediate antiviral activity against dengue virus in vitro. medchemexpress.com
Filoviruses (e.g., Ebola Virus)
This compound has also shown activity against Filoviruses, such as Ebola virus (EBOV). drugbank.comnih.govresearchgate.netpharmgkb.orgmedchemexpress.commims.comuni.lufishersci.seuni.lunih.govfrontiersin.orgconicet.gov.ar In virus production assays, this compound has been shown to reduce the virus titer of Ebola virus. researchgate.netpharmgkb.org This activity is also attributed to its inhibition of IMPDH, which limits the guanine (B1146940) nucleotides available for viral replication. nih.govdrugbank.comnih.govresearchgate.netpharmgkb.org Experimental evidence supports this compound's activity against emerging viral pathogens, including Ebola. nih.govresearchgate.netpharmgkb.org
Arenaviruses (e.g., Lassa Virus, Junin Virus)
Research indicates that this compound demonstrates antiviral activity against certain arenaviruses, including Lassa virus and Junin virus. Studies have shown that this compound can reduce the production of these viruses in cultured cells nih.govresearchgate.net. This inhibitory effect is consistent with its mechanism as an IMPDH inhibitor, as the addition of exogenous guanosine to the culture media can reverse the inhibition nih.govresearchgate.net. This suggests that the antiviral effect against these arenaviruses is linked to the depletion of intracellular guanine nucleotide pools essential for their replication.
Togaviruses (e.g., Chikungunya Virus, Venezuelan Equine Encephalitis Virus)
This compound has also shown activity against togaviruses such as Chikungunya virus and Venezuelan Equine Encephalitis virus in vitro nih.govresearchgate.netmdpi.com. Similar to its effects on arenaviruses, this compound has been reported to suppress the replication and reduce the virus production of Chikungunya virus nih.govresearchgate.net. The mechanism is attributed to IMPDH inhibition, leading to reduced guanosine nucleotide levels required for viral RNA synthesis nih.govresearchgate.net.
Picornaviruses (e.g., Foot-and-Mouth Disease Virus, Encephalomyocarditis Virus)
This compound has been found to efficiently inhibit the replication of Foot-and-Mouth Disease Virus (FMDV), a picornavirus, in a dose-dependent manner in vitro uliege.benih.gov. Studies have determined the 50% inhibitory concentration (IC50) of this compound against different FMDV strains uliege.benih.gov. For instance, the IC50 values against strains O/MYA98/BY/2010 and A/GD/MM/CHA/2013 were estimated to be 7.859 μM and 2.876 μM, respectively uliege.benih.gov. The 50% cytotoxic concentration (CC50) of this compound in these studies was reported as 47.74 μM, indicating a selective antiviral effect at concentrations below cytotoxic levels uliege.benih.gov. Furthermore, this compound treatment efficiently prolonged the survival time of suckling mice infected with FMDV, suggesting in vivo efficacy uliege.benih.gov. The inhibition of FMDV replication by this compound is mainly observed at the early stage of de novo infection uliege.be. The mechanism is thought to involve purine (B94841) nucleotide depletion due to IMPDH inhibition, which is crucial for FMDV replication uliege.be. This compound has also shown activity against Encephalomyocarditis virus in vitro mdpi.combiorxiv.org.
Data on this compound's Efficacy Against FMDV In Vitro:
| FMDV Strain | IC50 (μM) | CC50 (μM) |
| O/MYA98/BY/2010 | 7.859 | 47.74 |
| A/GD/MM/CHA/2013 | 2.876 | 47.74 |
Herpesviridae (e.g., Human Cytomegalovirus, Herpes Simplex Virus Type 1)
While this compound is known to inhibit DNA synthesis through IMPDH inhibition nih.govnih.govdrugbank.com, specific detailed research findings on its efficacy solely against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1) in the provided search results are limited. Some sources mention this compound having antiviral activity against a variety of DNA viruses in vitro nih.govnih.govresearchgate.netmdpi.com, and other IMPDH inhibitors or nucleotide synthesis inhibitors have shown activity against DNA viruses like HCMV mdpi.com, but direct, detailed data specifically for this compound against HCMV and HSV-1 were not prominently featured in the search results.
Orthomyxoviridae (e.g., Parainfluenza-3 Virus, Respiratory Syncytial Virus)
This compound has demonstrated antiviral activity against Respiratory Syncytial Virus and Parainfluenza-3 Virus in vitro mdpi.comebsco.com. These findings suggest that this compound's mechanism of action, which impacts nucleotide synthesis, can also affect the replication of certain viruses within the Orthomyxoviridae family.
Hepadnaviridae (e.g., Hepatitis B Virus)
Poxviruses (e.g., Monkeypox Virus)
Studies have identified this compound as a potent compound with activity against Monkeypox Virus (MPXV) biorxiv.orgbiorxiv.orgresearchgate.net. Research indicates that this compound shows stronger anti-MPXV activity in vitro compared to mycophenolic acid (MPA), another IMPDH inhibitor biorxiv.org. This suggests that targeting IMPDH is a potential strategy for developing anti-MPXV agents biorxiv.orgresearchgate.net. The mechanism involves the inhibition of IMPDH, which leads to a decrease in the guanine nucleotide pool, likely reducing the efficiency of MPXV DNA synthesis scienceopen.com.
Data on this compound's Efficacy Against MPXV In Vitro (Relative to MPA):
| Compound | Anti-MPXV Activity (Relative Potency vs. MPA) |
| This compound | Stronger |
| Mycophenolic Acid | Baseline |
| AVN-944 | Stronger |
| Mycophenolate mofetil | Stronger |
Reversal of Antiviral Effects by Exogenous Guanine Nucleotide Supplementation
The antiviral activity of this compound is intrinsically linked to its mechanism of action as an IMPDH inhibitor, which leads to the depletion of intracellular guanine nucleotide pools nih.govcaymanchem.comnih.govdrugbank.com. This depletion directly impacts viral replication, as viruses are dependent on host cell machinery for the synthesis of the nucleotides required for their genome replication and transcription.
Research has demonstrated that the antiviral effects of this compound can be reversed by the addition of exogenous guanine nucleotides, specifically guanosine, to the cell culture media caymanchem.combiorxiv.orguliege.beresearchgate.netpharmgkb.orgnih.gov. This reversal provides strong evidence that the primary antiviral mechanism of this compound is indeed the inhibition of IMPDH and the subsequent reduction in guanine nucleotide availability biorxiv.orguliege.beresearchgate.netpharmgkb.orgnih.gov.
For instance, studies on Foot and Mouth Disease Virus (FMDV) showed that the potent anti-FMDV effect of this compound was alleviated by guanosine supplementation uliege.be. Similarly, the inhibition of Zika virus production by this compound in Vero cells was reversed by the addition of 100 µM guanosine to the growth media researchgate.net. This phenomenon has also been observed with other viruses, including Ebola, Lassa, Chikungunya, and Junin viruses, further supporting that purine nucleotide depletion via IMPDH inhibition is a significant mechanism by which this compound exerts its antiviral effects researchgate.netpharmgkb.orgnih.gov.
The reversal by exogenous guanosine highlights that this compound's activity is dependent on limiting the building blocks necessary for viral genetic material synthesis. When sufficient guanine nucleotides are supplied externally, the virus can bypass the metabolic block imposed by IMPDH inhibition, thus restoring its replication capacity.
Evaluation of Combinatorial Antiviral Strategies Incorporating this compound (e.g., with Ribavirin, Favipiravir)
Given its mechanism of action, this compound has been investigated in combination with other antiviral agents to potentially enhance efficacy and overcome viral resistance. Combinatorial therapy is a common strategy in antiviral treatment to target different stages of the viral life cycle or different viral enzymes nih.gov.
Studies have explored the combination of this compound with nucleoside analogs like Ribavirin and Favipiravir, which also interfere with viral RNA synthesis researchgate.netpharmgkb.orgnih.gov. Ribavirin is a synthetic guanosine analogue with broad-spectrum antiviral activity that can inhibit IMPDH and also be incorporated into viral RNA, leading to mutations fishersci.senih.govnih.gov. Favipiravir (T-705) is a pyrazinecarboxamide derivative that acts as an RNA-dependent RNA polymerase inhibitor nih.govpubcompare.airesearchgate.netuni.lu.
Preclinical studies have indicated that this compound can be used in combination with Ribavirin and Favipiravir to enhance the suppression of virus production for several viruses, including Zika, Ebola, Lassa, Chikungunya, and Junin viruses researchgate.netpharmgkb.orgnih.gov. This suggests potential synergistic or additive effects when combining an IMPDH inhibitor like this compound with nucleoside analogs that target viral polymerases or are incorporated into viral RNA.
For instance, research on FMDV suggested that combination therapy using this compound and Ribavirin or T-705 (Favipiravir) showed increased efficacy in suppressing viral replication in virus production assays uliege.be.
In the context of Hepatitis C, this compound was investigated in combination with pegylated interferon alfa-2a and Ribavirin in patients who had not responded to prior therapy nih.govnih.govvrtx.comnatap.org. While a Phase 2b study evaluating this compound in combination with pegylated interferon-alfa2b and Ribavirin in genotype 1 chronic hepatitis C nonresponders showed that the combination was well tolerated, the addition of this compound did not significantly increase the proportion of patients achieving a sustained virological response compared to pegylated interferon and Ribavirin alone nih.govnih.gov. However, an earlier six-month interim analysis of a Phase II study suggested a statistically significant dose-dependent antiviral effect and indicated that this compound might enhance the antiviral activity of pegylated interferon and Ribavirin natap.org.
More recently, in the context of SARS-CoV-2, this compound has been investigated in combination with Remdesivir, an adenosine analogue that inhibits RNA-dependent RNA polymerase nih.govbrieflands.comf1000research.comf1000research.com. In vitro studies have shown that the combination of this compound and Remdesivir can reduce SARS-CoV-2 replication f1000research.comf1000research.com. A clinical trial (NCT04410354) was initiated to study the combination of this compound with Remdesivir in adult patients with advanced COVID-19, although this trial was later stopped brieflands.comwikipedia.orgresearchgate.net.
The rationale behind combining this compound with agents like Ribavirin and Favipiravir lies in their potentially complementary mechanisms of action. This compound depletes the cellular pools of guanine nucleotides, which could theoretically increase the incorporation of nucleoside analogs like Ribavirin into viral RNA or enhance the inhibitory effect of nucleotide analogs like the active form of Favipiravir on viral polymerases.
Further research is needed to fully elucidate the nature and extent of the interactions between this compound and other antiviral compounds in various viral infection models.
Data Table: Effect of Guanine Supplementation on this compound's Antiviral Activity
| Virus | Cell Line | This compound Concentration | Guanine Supplementation | Observed Effect on Viral Replication | Source |
| Foot and Mouth Disease Virus (FMDV) | IBRS-2 | Not specified | Guanosine | Antiviral effect alleviated | uliege.be |
| Zika Virus (ZIKV) | Vero cells | 3.3 µM, 10 µM | 100 µM Guanosine | Inhibition reversed | researchgate.net |
| Ebola Virus | Not specified | Not specified | Exogenous guanosine | Inhibition reversed | researchgate.netpharmgkb.orgnih.gov |
| Lassa Virus | Not specified | Not specified | Exogenous guanosine | Inhibition reversed | researchgate.netpharmgkb.orgnih.gov |
| Chikungunya Virus | Not specified | Not specified | Exogenous guanosine | Inhibition reversed | researchgate.netpharmgkb.orgnih.gov |
| Junin Virus | Not specified | Not specified | Exogenous guanosine | Inhibition reversed | researchgate.netpharmgkb.orgnih.gov |
Data Table: Combinatorial Antiviral Strategies Incorporating this compound
| Combination Therapy | Target Virus(es) | Observed Effect | Source |
| This compound + Ribavirin | FMDV | Increased efficacy in suppressing viral replication in vitro | uliege.be |
| This compound + T-705 (Favipiravir) | FMDV | Increased efficacy in suppressing viral replication in vitro | uliege.be |
| This compound + Ribavirin | Zika, Ebola, Lassa, Chikungunya, Junin viruses | Enhanced suppression of virus production in vitro | researchgate.netpharmgkb.orgnih.gov |
| This compound + T-705 (Favipiravir) | Zika, Ebola, Lassa, Chikungunya, Junin viruses | Enhanced suppression of virus production in vitro | researchgate.netpharmgkb.orgnih.gov |
| This compound + Pegylated interferon + Ribavirin | Genotype 1 Chronic Hepatitis C (Nonresponders) | Well tolerated; Phase 2b study did not show increased SVR; earlier Phase II suggested enhanced antiviral activity | nih.govnih.govnatap.org |
| This compound + Remdesivir | SARS-CoV-2 | Reduced viral replication in vitro; investigated in a clinical trial (NCT04410354) | brieflands.comf1000research.comf1000research.com |
Immunomodulatory and Immunosuppressive Research with Merimepodib
Suppression of Lymphocyte Proliferation and Activation
Merimepodib has demonstrated a notable capacity to suppress the proliferation and activation of lymphocytes, a critical component of the adaptive immune system researchgate.netresearchgate.netmedkoo.commusechem.com. This effect is directly linked to its inhibition of IMPDH, which limits the availability of guanine (B1146940) nucleotides necessary for DNA and RNA synthesis during cell division nih.govdrugbank.comapexbt.com.
Quantitative Analysis of Antiproliferative Effects on Primary Human, Mouse, Rat, and Dog Lymphocytes
Studies have quantitatively assessed the antiproliferative effects of this compound across lymphocytes from various species. This compound has been shown to inhibit the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM nih.govnewdrugapprovals.orgdrugbank.comapexbt.commedkoo.comtargetmol.com.
| Species | IC50 (approximate) |
| Human | 100 nM |
| Mouse | 100 nM |
| Rat | 100 nM |
| Dog | 100 nM |
Table 1: Approximate IC50 values of this compound for lymphocyte proliferation in different species.
These findings indicate a consistent inhibitory potency of this compound on lymphocyte proliferation across these tested species nih.govnewdrugapprovals.orgdrugbank.comapexbt.commedkoo.comtargetmol.com. The antiproliferative effect on rat lymphocytes, specifically from Sprague-Dawley or Lewis rats, was found to be similar to that observed in human peripheral blood mononuclear cells (PBMCs) ncats.io.
Differential Inhibition of T-cell and B-cell Subpopulations
This compound selectively suppresses the proliferation of lymphocytes, including both T-cells and B-cells researchgate.netresearchgate.netcaymanchem.com. Research indicates that this compound inhibits the proliferation of phytohemagglutinin (PHA)-stimulated T cells and Staphylococcus aureus Cowan I (SPAS)-stimulated B cells caymanchem.com. Quantitative data shows IC50 values of 104 nM for PHA-stimulated T cells and 132 nM for SPAS-stimulated B cells caymanchem.com.
| Lymphocyte Subpopulation | Stimulus | IC50 (nM) |
| T-cells | PHA | 104 |
| B-cells | SPAS | 132 |
Table 2: IC50 values of this compound for the inhibition of stimulated T-cell and B-cell proliferation.
This differential inhibition highlights this compound's impact on both major arms of the adaptive immune system caymanchem.com.
Reversibility of Immunosuppressive Effects
A key characteristic of this compound's immunosuppressive effect is its reversibility. The antiproliferative effect of this compound on cells is reversed within 48 hours of its removal targetmol.commedchemexpress.com. Furthermore, the inhibitory effect of this compound on lymphocytes is reversed in the presence of exogenous guanosine (B1672433), but not adenosine (B11128) or uridine (B1682114) apexbt.comtargetmol.comcaymanchem.comnih.gov. This reversibility in the presence of guanosine confirms that the antilymphocytic activity is specifically due to the inhibition of IMPDH, which is crucial for guanine nucleotide synthesis apexbt.comtargetmol.comcaymanchem.comnih.gov.
Inhibition of Antibody Production In Vivo
In addition to suppressing lymphocyte proliferation, this compound has been shown to inhibit antibody production in vivo researchgate.netmedkoo.comtargetmol.commedchemexpress.com. This effect has been demonstrated in murine models using the plaque formation assay researchgate.net. Oral administration of this compound dose-dependently inhibited the primary IgM antibody response in mice, with an ED50 value of approximately 30-35 mg/kg apexbt.commedkoo.comtargetmol.commedchemexpress.com. Single daily dosing was observed to be as effective as twice-daily dosing in this model of immune activation apexbt.commedkoo.comtargetmol.commedchemexpress.com.
| Effect | Model | ED50 (approximate) |
| Primary IgM Antibody Response | Mice | 30-35 mg/kg |
Table 3: ED50 value of this compound for the inhibition of primary IgM antibody response in mice.
This inhibition of antibody production further underscores this compound's potential as an immunosuppressive agent researchgate.netmedkoo.comtargetmol.commedchemexpress.com.
Investigational Applications in Immunological Disorders (e.g., Psoriasis)
Given its immunosuppressive properties, this compound has been investigated for potential applications in immunological disorders researchgate.netncats.iowikipedia.orgvrtx.comnih.govmdpi.com. Its antiproliferative activity against keratinocytes, in addition to lymphocytes, suggested a possible role in the treatment of psoriasis researchgate.nettargetmol.com. Psoriasis is an autoimmune disorder characterized by excessive proliferation of keratinocytes and inflammation involving lymphocytes.
Clinical trials, including Phase II studies, have been conducted to evaluate this compound in patients with psoriasis ncats.iovrtx.com. For example, a 28-day Phase IIa clinical trial was initiated to assess the safety and pharmacokinetics of this compound in psoriasis patients vrtx.com. While this compound was investigated for psoriasis, the development in this indication, similar to its development for Hepatitis C, faced challenges, and clinical trials were completed or discontinued (B1498344) ncats.iowikipedia.orgvrtx.com.
This compound's mechanism of inhibiting IMPDH and thus reducing lymphocyte proliferation and potentially keratinocyte proliferation provided the rationale for its investigation in conditions like psoriasis, where immune cell activity and cell overgrowth are central to the pathology researchgate.netncats.iotargetmol.com.
Antiproliferative and Anti Tumor Research of Merimepodib
Anti-proliferative Effects on Keratinocytes
Merimepodib has demonstrated antiproliferative activity, particularly noted in lymphoid and keratinocyte cells. medchemexpress.comresearchgate.nettargetmol.com This effect on keratinocytes suggests a potential role in conditions characterized by excessive keratinocyte proliferation, such as psoriasis. nih.govresearchgate.net Studies have shown that the antiproliferative effect of this compound in cells is reversible within 48 hours of its removal. medchemexpress.comapexbt.comresearchgate.nettargetmol.com
Investigational Anti-tumor Activity in Preclinical Models
The inhibition of IMPDH, the primary mechanism of action of this compound, suppresses the synthesis of guanine (B1146940) nucleotides required for the proliferation of various cell types, including lymphocytes and cancer cells. tandfonline.comresearchgate.net This has led to the investigation of IMPDH inhibitors, including this compound, as potential anticancer agents. nih.govapexbt.comresearchgate.net
Inhibition of Cancer Cell Line Proliferation
This compound, as an IMPDH inhibitor, has been shown to inhibit the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations around 100 nM in vitro. apexbt.comresearchgate.nettargetmol.com While this specifically highlights lymphocyte inhibition, the underlying mechanism of guanine nucleotide depletion is relevant to other rapidly proliferating cells, including cancer cells. nih.govtandfonline.comresearchgate.net Preclinical studies on other IMPDH inhibitors, such as mycophenolic acid (MPA) and VX-944, have shown antiproliferative activity in various cancer cell lines, including leukemia, lymphoma, pancreatic cancer, non-small cell lung adenocarcinoma, and colon cancer. nih.gov Although specific detailed data tables for this compound's direct inhibition of a broad panel of cancer cell lines were not extensively detailed in the search results, its mechanism of action as an IMPDH inhibitor strongly supports its potential to inhibit the proliferation of cells with high guanine nucleotide demands, a characteristic of many cancer cells. nih.govresearchgate.netmdpi.com
Recent research involving a structurally distinct IMPDH inhibitor, this compound, confirmed a similar dose-response effect against patient-derived lung brain metastasis-initiating cells (BMICs) in preclinical studies. nih.gov This finding supports the relevance of IMPDH as a target in certain cancer contexts. nih.gov
Mechanisms of Apoptosis Induction in Neoplastic Cells
Inhibition of IMPDH has been shown to induce apoptosis in both neoplastic cell lines and activated T-lymphocytes. tandfonline.com The depletion of guanine nucleotides, a direct consequence of IMPDH inhibition by this compound, is believed to account for this action. nih.gov Guanine nucleotides are not only precursors for nucleic acids but also serve as an energy source for translation, co-factors for G-proteins, and important signaling molecules. nih.gov The disruption of these essential cellular processes due to guanine nucleotide depletion can trigger apoptotic pathways in rapidly dividing cells like those found in tumors. tandfonline.comnih.gov
While the precise mechanisms of apoptosis induction by this compound in various neoplastic cells may vary, the core principle involves the metabolic stress induced by the lack of sufficient guanine nucleotides necessary for sustained proliferation and survival. tandfonline.comnih.gov Studies on other IMPDH inhibitors, such as mycophenolate mofetil (MMF), have also demonstrated the induction of apoptosis in several cancer lines. nih.govmdpi.com This further supports the mechanism by which this compound, through IMPDH inhibition, can lead to programmed cell death in neoplastic cells. tandfonline.comnih.gov
Data Tables
Based on the available information regarding the antiproliferative effects of this compound on lymphocytes and keratinocytes, a representative data summary is presented below. More detailed data on specific cancer cell lines were not consistently available across the search results within the scope of the outline.
| Cell Type | Effect | In Vitro Concentration | Reversibility | Source |
| Lymphocytes | Proliferation Inhibition | ~100 nM | Yes | apexbt.comresearchgate.nettargetmol.com |
| Keratinocytes | Antiproliferative | Not specified in detail | Yes | medchemexpress.comresearchgate.nettargetmol.com |
| Lung BMICs | Proliferation Inhibition | Dose-dependent | Not specified | nih.gov |
Preclinical and Clinical Research Landscape of Merimepodib
In Vitro Research Methodologies
Merimepodib's potential as an antiviral and antiproliferative agent has been extensively evaluated through various in vitro research methodologies. These studies have been crucial in determining its spectrum of activity, potency, and cellular mechanism of action.
Dose-response studies have demonstrated that this compound inhibits viral replication and cell proliferation in a concentration-dependent manner. Its activity has been quantified against a wide range of RNA and DNA viruses.
The antiviral efficacy of this compound is highlighted by its half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values against various viruses. For instance, against two distinct strains of foot-and-mouth disease virus (FMDV), O/MYA98/BY/2010 and A/GD/MM/CHA/2013, the IC50 values were determined to be 7.859 µM and 2.876 µM, respectively uliege.benih.gov. Research has also shown its potent activity against Zika virus (ZIKV), where it inhibited RNA replication with an EC50 of 0.6 μM nih.govresearchgate.net. In studies involving SARS-CoV-2, pretreatment of cells with this compound at concentrations as low as 3.3 μM significantly reduced viral titers, with a 10 µM concentration leading to a 4-log reduction biorxiv.orgresearchgate.netbiorxiv.org. The broad-spectrum activity of this compound is further supported by its intermediate antiviral effects against viruses such as HSV-1, parainfluenza-3 virus, and dengue virus, with IC50 values ranging from 6 to 19 μM medchemexpress.com.
Beyond its antiviral properties, this compound exhibits antiproliferative effects, particularly on lymphoid and keratinocyte cells medchemexpress.com. It has been shown to inhibit the proliferation of primary lymphocytes from humans, mice, rats, and dogs at concentrations around 100 nM drugbank.com. This antiproliferative action is linked to its mechanism as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which depletes intracellular guanine (B1146940) nucleotides essential for DNA and RNA synthesis drugbank.com.
| Virus | Strain/Type | Effective Concentration (IC50/EC50) |
|---|---|---|
| Foot-and-Mouth Disease Virus (FMDV) | O/MYA98/BY/2010 | 7.859 µM |
| Foot-and-Mouth Disease Virus (FMDV) | A/GD/MM/CHA/2013 | 2.876 µM |
| Zika Virus (ZIKV) | Not Specified | 0.6 µM |
| SARS-CoV-2 | Not Specified | 3.3 µM (significant reduction) |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 6 - 19 µM |
| Parainfluenza-3 Virus | Not Specified | 6 - 19 µM |
| Dengue Virus | Not Specified | 6 - 19 µM |
The evaluation of this compound's efficacy and the elucidation of its mechanism have relied on various cellular models. These models provide a controlled environment to study the compound's effect on viral replication and host cell interaction.
Vero cells, derived from the kidney of an African green monkey, have been a common model for studying the antiviral activity of this compound against SARS-CoV-2 biorxiv.orgresearchgate.netbiorxiv.org. These cells are susceptible to a wide range of viruses and are frequently used in virology research stanford.edu. In these studies, Vero cells were pretreated with different concentrations of this compound before being infected with the virus, allowing researchers to measure the reduction in viral titers biorxiv.orgresearchgate.netbiorxiv.org.
For research on FMDV, swine kidney-derived IBRS-2 cells have been utilized uliege.be. These cells are highly susceptible to FMDV, making them an appropriate model to assess the compound's ability to inhibit viral replication and protect cells from the virus-induced cytopathic effect uliege.be. Studies using IBRS-2 cells have shown that this compound's inhibitory effect on FMDV occurs primarily during the early stages of viral replication uliege.be. The mechanism of action was further confirmed in cell culture by demonstrating that the addition of exogenous guanosine (B1672433) could reverse the antiviral effect of this compound, which is consistent with its role as an IMPDH inhibitor nih.gov.
A critical aspect of preclinical drug evaluation is determining its selectivity—the ability to inhibit a viral target without causing significant harm to host cells. This is often expressed as the selectivity index (SI) or therapeutic index, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50).
In cell-based assays with IBRS-2 cells, the CC50 of this compound was found to be 47.74 μM uliege.be. When compared to its IC50 values against the two FMDV strains, this yields a favorable selectivity index, indicating that the compound can inhibit viral replication at concentrations well below those that cause significant cell toxicity uliege.be. For the FMDV O serotype, the SI is approximately 6.1, while for the A serotype, it is approximately 16.6. Another study reported an IC50 of 380 nM and a corresponding CC50 of 5.2 μM, resulting in a therapeutic index of 14 medchemexpress.com. A higher SI value suggests a more favorable safety profile for the compound as a potential therapeutic agent.
| Virus/Target | Cell Line | Cytotoxicity (CC50) | Efficacy (IC50) | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|---|
| FMDV (O/MYA98/BY/2010) | IBRS-2 | 47.74 µM | 7.859 µM | ~6.1 |
| FMDV (A/GD/MM/CHA/2013) | IBRS-2 | 47.74 µM | 2.876 µM | ~16.6 |
| Not Specified | Not Specified | 5.2 µM | 0.38 µM (380 nM) | ~13.7 |
In Vivo Preclinical Studies
Following promising in vitro results, the efficacy of this compound has been assessed in in vivo preclinical studies using various animal models to evaluate its antiviral and immunosuppressive activities.
To assess the in vivo antiviral potential of this compound, researchers have used animal models susceptible to specific viral infections. A key model has been suckling mice infected with FMDV, which is a lethal infection in these animals uliege.benih.gov.
In these studies, treatment with this compound was shown to efficiently prolong the survival time of the infected mice uliege.be. This finding suggests that the antiviral effects observed in vitro translate to a protective effect in a living organism uliege.benih.gov. The suckling mouse model provides a valuable platform for the initial in vivo screening of anti-FMDV drug candidates, offering insights into a compound's potential therapeutic efficacy before moving to larger animal models uliege.be.
In addition to its antiviral properties, this compound possesses immunosuppressive activity, which has been evaluated in murine models medchemexpress.com. This activity is a direct consequence of its inhibition of IMPDH, which is crucial for the proliferation of lymphocytes drugbank.com.
Oral administration of this compound to mice was found to inhibit the primary IgM antibody response in a dose-dependent manner, with a half-maximal effective dose (ED50) of approximately 30-35 mg/kg medchemexpress.com. This demonstrates its ability to suppress humoral immune responses. Furthermore, its efficacy was tested in a murine model of graft-versus-host disease (GVHD), a condition driven by immune cell activation. Treatment with this compound significantly improved all manifestations of the disease. For example, it reduced the substantial increase in spleen weight seen in allografted animals and lowered the elevated levels of serum IFN-gamma, a key inflammatory cytokine medchemexpress.com. These results confirm the potent immunosuppressive effects of this compound in vivo.
Clinical Research Development of this compound
This compound, an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), has been the subject of clinical research for its potential antiviral effects. Its development has traversed early-stage safety trials to mid-stage efficacy studies for different viral infections, notably Chronic Hepatitis C and COVID-19.
Overview of Phase I Clinical Trials and Safety Profile
Prior to its evaluation in larger efficacy trials, this compound underwent multiple Phase I clinical trials to establish its safety and tolerability in humans. A total of seven Phase I studies were conducted, involving over 400 subjects. biosig.com These initial trials demonstrated that the drug was orally bioavailable and generally well-tolerated. drugbank.comnewdrugapprovals.org Data from these early studies, along with preclinical safety assessments, supported the progression of this compound into Phase II clinical development for various indications. biosig.com The safety profile observed in these initial human studies was a key factor in its further investigation as a potential antiviral agent. vrtx.com
Phase II Clinical Trials in Chronic Hepatitis C
This compound advanced to Phase II clinical trials for the treatment of chronic hepatitis C (CHC), primarily in patients who had not responded to previous therapies. nih.govnih.gov These studies aimed to assess the efficacy and safety of this compound when added to the then-standard-of-care, which consisted of pegylated interferon (Peg-IFN) and ribavirin (B1680618) (RBV). vrtx.comnih.gov
A significant Phase 2b, randomized, double-blind, multicenter study (NCT00088504) was conducted to evaluate this compound in combination with Peg-IFN-alfa-2a and RBV in patients with genotype 1 CHC who were nonresponders to prior interferon-based therapy. nih.govclinicaltrials.gov The trial enrolled 354 patients who received either one of two dose levels of this compound or a placebo, in addition to the standard therapy, for an initial 24 weeks. nih.gov Another randomized, placebo-controlled, double-blind study assessed the combination of this compound with peginterferon-alpha2b and RBV in a similar nonresponder population. nih.gov
These trials were designed to determine if adding this compound to the standard regimen could improve virological response in this difficult-to-treat patient group. clinicaltrials.gov
Phase II Clinical Trials for COVID-19 in Hospitalized Patients
With the onset of the COVID-19 pandemic, this compound was repurposed for investigation as a potential treatment due to its broad-spectrum antiviral activity. biosig.comwikipedia.org In May 2020, the U.S. Food and Drug Administration (FDA) gave clearance for a Phase II clinical trial to evaluate this compound in adult patients hospitalized with advanced COVID-19. westfaironline.comdrugdiscoveryonline.com
The trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of an oral solution of this compound in combination with the intravenous antiviral remdesivir (B604916). biosig.combiosig.com The target population was hospitalized patients with a confirmed SARS-CoV-2 infection who required supplemental oxygen, non-invasive ventilation, or high-flow oxygen devices. westfaironline.combiosig.com The study was initiated with plans to enroll patients across multiple sites in the United States. proactiveinvestors.com
Evaluation of Clinical Outcomes and Virological Response Rates
The primary measure of efficacy in the hepatitis C trials was the Sustained Virological Response (SVR), defined as undetectable HCV RNA levels at a specific time point after the completion of therapy. nih.gov
In the large Phase 2b trial (NCT00088504) for CHC nonresponders, the addition of this compound to pegylated interferon and ribavirin did not lead to a statistically significant increase in SVR rates compared to placebo. The SVR at week 72 was 6% in the 50 mg this compound group and 4% in the 100 mg group, compared to 5% in the placebo group. nih.gov
An earlier, smaller Phase IIa study had shown more promising initial results, where the triple combination was well-tolerated and showed signs of enhanced antiviral activity at 24 weeks. vrtx.com In this pilot study, after 24 weeks of treatment, 73% of subjects in the 50 mg this compound group had undetectable HCV RNA, compared to 30% in the placebo group. nih.gov However, these promising early response rates did not translate into superior sustained responses in the larger, more definitive Phase 2b study. nih.govnih.gov
| Treatment Group | Number of Patients | Sustained Virological Response (SVR) Rate at Week 72 |
|---|---|---|
| This compound (50 mg) + Peg-IFN/RBV | 107 | 6% |
| This compound (100 mg) + Peg-IFN/RBV | 112 | 4% |
| Placebo + Peg-IFN/RBV | 104 | 5% |
Factors Influencing Clinical Trial Design and Results
The design of the Phase II hepatitis C trials was heavily influenced by the significant unmet medical need for effective treatments in patients who had failed prior therapy. vrtx.com At the time, genotype 1 HCV was the most difficult to treat, and non-responders had very limited options. vrtx.com Therefore, the trials were structured to evaluate this compound as an add-on therapy to the existing standard of care, with the primary goal of increasing SVR rates. vrtx.comnih.gov The patient population was specifically selected to include these "non-responders" to test the drug's potential in the most challenging cases. nih.govclinicaltrials.gov
The results were likely influenced by several factors. While this compound showed in-vitro antiviral activity, its clinical benefit in the Phase 2b trial was modest and not superior to placebo. nih.govwikipedia.org This suggests that the mechanism of action, while promising in preclinical models, may not have been potent enough to overcome the viral and host factors contributing to interferon non-response in this patient population. nih.govnih.gov
For the COVID-19 trial, the design was influenced by the urgent need for effective oral antivirals that could be used in hospitalized patients. thehour.com The combination with remdesivir was based on preclinical data suggesting a synergistic effect. biospace.com
Discussion of Clinical Development Discontinuation for Specific Indications
The clinical development of this compound was ultimately discontinued (B1498344) for both chronic hepatitis C and COVID-19.
For hepatitis C, the decision to halt development was a direct result of the Phase 2b trial data, which showed that this compound offered only modest benefits and did not significantly improve SVR rates compared to the standard of care alone. nih.govwikipedia.org The lack of superior efficacy made it an unviable candidate for further development, especially as more potent direct-acting antivirals for HCV were beginning to emerge.
Emerging Research Directions and Future Therapeutic Potential of Merimepodib
Exploration of Synergistic Antiviral and Immunomodulatory Combinations
Research into merimepodib has increasingly focused on its use in combination therapies to enhance antiviral efficacy and potentially leverage its immunomodulatory effects drugbank.comf1000research.comresearchgate.net. The rationale for combining this compound with other agents stems from its host-directed mechanism, which is distinct from many direct-acting antivirals (DAAs) biorxiv.orgf1000research.com. This difference in target can lead to synergistic effects, where the combined impact is greater than the sum of individual treatments.
Studies have investigated this compound in combination with other antivirals. For instance, research has shown that this compound in combination with the adenosine (B11128) analogue remdesivir (B604916) reduces SARS-CoV-2 replication in vitro to undetectable levels f1000research.comf1000research.com. This synergistic anti-COVID-19 activity was observed at concentrations where neither agent alone completely abolished viral production f1000research.comf1000research.com. Specifically, pre-treatment of Vero cells with a combination of remdesivir and this compound significantly reduced the infectious titer of SARS-CoV-2 f1000research.comf1000research.com. Data indicated that combinations with concentrations as low as 1.25 µM this compound and 2.5 µM remdesivir could reduce titers to below the detectable limit f1000research.com. Even lower concentrations, such as 0.31 µM of each agent, resulted in a significant reduction in viral production f1000research.comf1000research.com.
Beyond SARS-CoV-2, this compound has been explored in combination with other antivirals for different pathogens. Synergistic inhibition of Ebola virus replication has been observed with the combination of this compound and T-705 (favipiravir) researchgate.net. This compound has also been used in combination with ribavirin (B1680618) and T-705 to enhance the suppression of virus production for Zika virus and other emerging viral pathogens researchgate.net. Early research in HCV also explored combining this compound with pegylated interferon alpha and ribavirin, showing modest additive activity oup.comvrtx.com.
The immunomodulatory aspect of this compound, stemming from its inhibition of lymphocyte proliferation, suggests potential in combinations aimed at modulating the host immune response during viral infections researchgate.netdrugbank.com. This could be particularly relevant in diseases where an overactive or dysregulated immune response contributes to pathology.
Advancements in Host-Directed Therapy Strategies and Implications for Viral Resistance
This compound functions as a host-directed therapy (HDT) by targeting the host enzyme IMPDH, which is crucial for nucleotide synthesis required by viruses for replication drugbank.combiorxiv.orgbiorxiv.org. This approach offers a significant advantage in addressing viral resistance. Since this compound targets a host cellular process rather than a rapidly mutating viral protein, the likelihood of the virus developing resistance to this compound is considered low biorxiv.orgbiorxiv.orgbiorxiv.org. This contrasts with DAAs, where resistance mutations in viral genes can readily emerge.
The strategy of using HDTs like this compound is gaining traction, particularly for emerging and rapidly evolving viruses. By interfering with essential host pathways that viruses exploit, HDTs can provide a more durable antiviral effect. Research highlights that targeting host proteins and their cellular pathways can be an effective strategy for therapeutic intervention against viruses nih.gov.
Studies investigating this compound's effect on SARS-CoV-2 replication in vitro demonstrated dose-dependent suppression, reinforcing its role as an HDT in this context biorxiv.orgbiorxiv.orgresearchgate.net. The observed reduction in viral titers after this compound pre-treatment is attributed to its inhibition of IMPDH, leading to a depletion of guanosine (B1672433) necessary for viral polymerase activity during replication biorxiv.org.
The low likelihood of resistance makes this compound a valuable candidate for inclusion in combination therapies, potentially protecting the partner antiviral agents from the development of resistance nih.gov.
Drug Repurposing Initiatives and Computational Drug Discovery Approaches
Given its known safety profile from previous clinical trials in other indications like hepatitis C and psoriasis, this compound is a prime candidate for drug repurposing drugbank.compatsnap.combiospace.combiosig.com. Drug repurposing, the process of finding new uses for existing drugs, offers a faster and less expensive path to developing new treatments compared to de novo drug discovery researchgate.netresearchgate.netnih.gov.
The broad-spectrum antiviral activity demonstrated by this compound against a range of RNA and DNA viruses, including HCV, Zika, Ebola, Lassa, Junin, Chikungunya, and SARS-CoV-2, supports its potential for repurposing in various infectious diseases researchgate.netbiorxiv.orgresearchgate.netresearchgate.net.
Computational drug discovery approaches play a significant role in identifying potential new indications for compounds like this compound researchgate.netresearchgate.netnih.gov. These approaches utilize various data sources, including molecular, genomic, and phenotypic data, to predict drug-target interactions and potential therapeutic uses nih.govbezmialemscience.org. Molecular docking studies and virtual screening of compound libraries can help identify how existing drugs might interact with targets relevant to different diseases bezmialemscience.org.
This compound has been identified as a potential inhibitor in computational screening studies for targets related to viral infections, such as the papain-like protease of SARS-CoV-2 bezmialemscience.org. While this compound's primary mechanism is IMPDH inhibition, computational methods can uncover potential off-target effects or interactions with other pathways that might be therapeutically relevant researchgate.net.
The integration of computational methods with experimental validation is crucial in drug repurposing initiatives involving this compound, allowing for the efficient exploration of its potential against a wider range of pathogens and diseases.
Potential Applications in Unexplored Therapeutic Areas Based on IMPDH Inhibition
The therapeutic potential of this compound extends to other areas where IMPDH activity plays a critical role. IMPDH is essential for the proliferation of rapidly dividing cells, including certain cancer cells and immune cells involved in autoimmune responses researchgate.nettandfonline.com.
While this compound was previously investigated for psoriasis, a condition involving keratinocyte hyperproliferation and immune dysregulation, its potential in other inflammatory or autoimmune diseases driven by excessive lymphocyte activity warrants further exploration researchgate.netdrugbank.commedchemexpress.com.
In oncology, IMPDH inhibitors have been explored as anticancer agents due to their ability to suppress nucleotide synthesis required for tumor cell proliferation researchgate.nettandfonline.com. This compound's selective inhibition of IMPDH, particularly type II, which is upregulated in proliferating cells, suggests potential applications in certain cancers researchgate.nettandfonline.com.
Furthermore, the role of IMPDH in other biological processes might uncover novel therapeutic avenues for this compound. Chemical proteomics approaches coupled with computational techniques are being used to unravel the mechanism of action of IMPDH inhibitors and identify potential off-targets, which could point to unexplored therapeutic areas researchgate.net.
The effect of this compound on suppressing the primary IgM antibody response and its impact on graft versus host disease in mice highlight its immunosuppressive potential, suggesting possible uses in transplantation or autoimmune disorders medchemexpress.com.
Remaining Scientific Questions and Research Challenges for this compound Development
Despite the promising in vitro and preclinical data, several scientific questions and research challenges remain for the further development of this compound.
A key challenge is translating in vitro efficacy to clinical success. While this compound has shown potent antiviral activity in cell culture models against various viruses, including SARS-CoV-2, its effectiveness in human patients needs to be definitively established through well-designed clinical trials biorxiv.orgoup.comvrtx.combiorxiv.orgf1000research.com. Early clinical trials for hepatitis C showed modest additive activity in combination therapy, but ultimately led to discontinuation oup.com. A Phase 2 study of this compound in combination with remdesivir for advanced COVID-19 was terminated nih.gov. Understanding the reasons for these outcomes and identifying patient populations or viral infections where this compound can demonstrate clear clinical benefit is crucial.
Further research is needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound in different patient populations and in the context of various diseases. While some pharmacokinetic-pharmacodynamic analyses were performed in earlier studies, a comprehensive understanding is necessary for optimal dosing and combination strategies oup.com.
Identifying the most synergistic combinations and the optimal timing and dosage of this compound within these combinations is another research challenge. High-throughput screening and computational modeling can help prioritize combinations for in vitro and in vivo testing.
Finally, exploring the potential for this compound in entirely new therapeutic areas based on a deeper understanding of IMPDH biology and the identification of novel targets or pathways influenced by this compound is an ongoing scientific endeavor researchgate.net. Addressing these questions through rigorous research will be essential for realizing the full therapeutic potential of this compound.
Q & A
Q. What is the mechanism of action of Merimepodib, and how does it influence viral replication?
this compound is a non-competitive, orally active inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis. By depleting intracellular guanine nucleotide pools, it exerts antiproliferative and antiviral effects, particularly against RNA viruses like hepatitis C virus (HCV) . Methodologically, researchers should validate IMPDH inhibition using enzymatic assays (e.g., measuring GTP levels via HPLC) and correlate this with viral load reduction in cell culture models .
Q. How should researchers design in vitro experiments to assess this compound’s cytotoxicity and therapeutic window?
- Cell viability assays : Use concentration ranges (e.g., 0–10 μM) with controls like the inactive isomer (R)-Merimepodib to distinguish target-specific effects from nonspecific toxicity .
- CC50 determination : Employ assays such as MTT or ATP-based luminescence, ensuring error bars reflect biological replicates (e.g., ±SD from ≥3 independent experiments) .
- Therapeutic index : Calculate the ratio of CC50 (cytotoxicity) to EC50 (antiviral efficacy) to prioritize concentrations with minimal off-target effects .
Q. What are the key considerations for selecting cell lines in this compound antiviral studies?
Prioritize cell lines permissive to the target virus (e.g., Huh-7 for HCV) and confirm IMPDH expression via Western blot or qPCR. Include primary human hepatocytes for translational relevance, noting potential differences in nucleotide metabolism between cell types .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration affecting drug bioavailability) or cell line-specific metabolic profiles. To address this:
- Replicate experiments using standardized protocols (e.g., RPMI-1640 with 10% FBS).
- Include internal controls (e.g., ribavirin) to benchmark cytotoxicity .
- Use transcriptomics/proteomics to identify off-target pathways activated at higher doses .
Q. What methodological strategies optimize this compound’s efficacy in combination therapies?
- Synergy screening : Pair this compound with nucleoside analogs (e.g., sofosbuvir) in checkerboard assays, calculating combination indices (e.g., via CompuSyn software).
- Mechanistic complementarity : Leverage this compound’s IMPDH inhibition to enhance the antiviral effect of drugs targeting viral polymerase .
Q. How should dosing regimens be optimized for this compound in in vivo models?
- Pharmacokinetics (PK) : Perform pilot studies to determine plasma half-life and tissue distribution (e.g., LC-MS/MS quantification).
- Dose escalation : Start with 10–50 mg/kg (oral) in murine models, adjusting based on toxicity markers (e.g., hematological parameters) and viral suppression .
Q. What experimental approaches mitigate this compound’s solubility challenges in preclinical studies?
- Vehicle optimization : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- In vitro precipitation assays : Monitor compound stability in culture media via turbidity measurements .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
Fit data to nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) and report IC50/EC50 values with 95% confidence intervals .
Q. How should researchers validate IMPDH inhibition specificity in complex biological systems?
- Rescue experiments : Supplement cells with exogenous guanine (200 μM) to reverse this compound’s effects.
- Genetic knockdown : Compare outcomes in IMPDH1/2 siRNA-treated cells vs. This compound treatment .
Cross-Disciplinary Applications
Q. What novel research avenues exist for this compound beyond virology?
Q. How can this compound studies inform nucleotide metabolism research?
Use metabolomics (e.g., LC-MS-based quantification of purine/pyrimidine pools) to map dynamic changes in nucleotide biosynthesis under IMPDH inhibition .
Ethical and Reporting Standards
Q. What ethical considerations apply to this compound clinical trials?
- Informed consent : Disclose potential immunosuppressive risks in early-phase trials.
- Data transparency : Share negative/ambiguous results in public repositories (e.g., ClinicalTrials.gov ) to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
